molecular formula C16H15NO4 B14555606 Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester CAS No. 61652-86-6

Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester

Cat. No.: B14555606
CAS No.: 61652-86-6
M. Wt: 285.29 g/mol
InChI Key: KQXFXFURFBHZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester is an organic compound with a complex structure that includes a benzoylamino group and a methoxy group attached to a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, (benzoylamino)methyl ester can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with benzoylaminomethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dioxane or water, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, (benzoylamino)methyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in various biochemical pathways and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Similar structure but lacks the benzoylamino group.

    Methyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of a methoxy group.

    Methyl p-anisate: Another ester of 4-methoxybenzoic acid

Uniqueness

Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester is unique due to the presence of both a methoxy group and a benzoylamino group.

Properties

CAS No.

61652-86-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

benzamidomethyl 4-methoxybenzoate

InChI

InChI=1S/C16H15NO4/c1-20-14-9-7-13(8-10-14)16(19)21-11-17-15(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18)

InChI Key

KQXFXFURFBHZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.